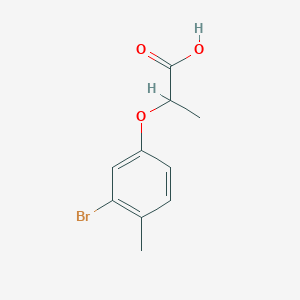

2-(3-Bromo-4-methylphenoxy)propanoic acid

Description

Properties

IUPAC Name |

2-(3-bromo-4-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-3-4-8(5-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJHLFZKJRMHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(3-bromo-4-methylphenoxy)propanoic acid typically involves two key stages:

- Bromination of 4-methylphenol (p-cresol) to obtain 3-bromo-4-methylphenol

- Etherification of the brominated phenol with a suitable propanoic acid derivative (e.g., 2-bromopropanoic acid) under basic conditions to form the target ether-linked acid

This approach is consistent with established methods for synthesizing structurally similar compounds, such as 2-(4-bromo-3-methylphenoxy)propanoic acid.

Table 1. Summary of Key Synthetic Steps

| Step | Starting Material | Reagent(s) | Product | Conditions |

|---|---|---|---|---|

| Bromination | 4-methylphenol | Bromine, solvent (e.g., acetic acid, CCl4) | 3-bromo-4-methylphenol | 0–25°C, monitored |

| Etherification | 3-bromo-4-methylphenol | 2-bromopropanoic acid, base (e.g., K2CO3) | 2-(3-bromo-4-methylphenoxy)propanoic acid | Reflux, aprotic solvent (acetone/DMF) |

Detailed Synthetic Procedures

Bromination of 4-methylphenol

- Objective: Introduce a bromine atom at the meta-position relative to the methyl group.

- Procedure:

- Dissolve 4-methylphenol in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

- Cool the solution to 0–5°C.

- Slowly add bromine dropwise with stirring, monitoring the reaction progress via thin-layer chromatography.

- After completion, quench excess bromine with sodium bisulfite, extract the product, and purify by recrystallization.

- Notes: The regioselectivity of bromination is critical; controlling temperature and addition rate helps favor substitution at the 3-position.

Etherification with 2-bromopropanoic acid

- Objective: Form the ether bond between the phenolic oxygen and the propanoic acid side chain.

- Procedure:

- Dissolve 3-bromo-4-methylphenol and 2-bromopropanoic acid in an aprotic solvent such as acetone or DMF.

- Add a base (e.g., potassium carbonate) to deprotonate the phenol and promote nucleophilic substitution.

- Heat the reaction mixture under reflux for several hours.

- After completion, cool, filter off salts, and extract the product into an organic phase.

- Acidify the aqueous phase if necessary to precipitate the product, then purify by recrystallization.

- Yield and Purity: Reported yields for similar reactions are typically 60–80%, with purity exceeding 95% after recrystallization.

Table 2. Example Reaction Conditions and Outcomes

| Reaction Step | Reagents & Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | Br2, acetic acid, 0–5°C | 1–2 h | 80–90 | >95 |

| Etherification | 2-bromopropanoic acid, K2CO3, acetone, reflux | 6–12 h | 60–80 | >95 |

Alternative and Industrial Approaches

- Industrial Synthesis: Scaled-up syntheses use similar steps but optimize solvent volumes, reaction times, and purification strategies for cost-effectiveness and safety. For instance, use of water-immiscible solvents (e.g., dichloromethane) for extraction and heptane for product precipitation is common.

- Green Chemistry Considerations: Some modern protocols attempt bromination in aqueous media to minimize hazardous solvent use and improve selectivity, as demonstrated in related phenoxy acid syntheses.

Research Findings and Practical Notes

- Regioselectivity: The position of the methyl and bromine substituents is crucial for the desired biological activity and must be confirmed by NMR and mass spectrometry.

- Purification: Recrystallization from suitable solvents (e.g., hexane, ethyl acetate) is effective for removing unreacted starting materials and byproducts.

- Side Products: Overbromination or substitution at undesired positions can occur; careful control of stoichiometry and temperature is essential.

- Scale-Up: Industrial processes favor aqueous or biphasic systems for bromination, and continuous extraction for product isolation.

Table 3. Common Byproducts and Their Control

| Byproduct | Origin | Control Strategy |

|---|---|---|

| Polybrominated phenols | Excess bromine, prolonged reaction | Careful monitoring, quenching |

| Unreacted starting phenol | Incomplete bromination | Optimize bromine equivalents |

| O-alkylated side products | Competing reactions in etherification | Use excess base, dry solvents |

Chemical Reactions Analysis

2-(3-Bromo-4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(3-hydroxy-4-methylphenoxy)propanoic acid.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate, resulting in the formation of 2-(3-bromo-4-carboxyphenoxy)propanoic acid.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding 2-(3-bromo-4-methylphenoxy)propanol.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-(3-Bromo-4-methylphenoxy)propanoic acid has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

Material Science: It is used in the preparation of functional materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

- Structure: Features a bromine at the 3-position, an ethyl group at the 4-position, and a branched methyl group on the propanoic acid chain.

- Properties : The ethyl group increases hydrophobicity compared to the methyl substituent in the target compound. The carboxyl group forms a dihedral angle of 78.4° with the phenyl ring, influencing molecular conformation and intermolecular hydrogen bonding (O–H···O dimers in crystals) .

- Applications : Used as an intermediate in pharmaceuticals and agrochemicals, leveraging its stability and crystallinity .

2-(4-Bromo-2,6-dimethylphenoxy)propanoic Acid

- Structure : Bromine at the 4-position and methyl groups at the 2- and 6-positions, creating steric hindrance around the aromatic ring.

- Properties : The symmetrical dimethyl substitution likely reduces rotational freedom and enhances thermal stability compared to the asymmetrically substituted target compound .

3-(2-Bromo-4-fluorophenyl)propanoic Acid

- Structure: Bromine at the 2-position, fluorine at the 4-position, and a straight-chain propanoic acid group.

- The absence of an ether linkage differentiates its reactivity (e.g., susceptibility to nucleophilic attack at the β-carbon) .

Functional Group Variations

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

- Structure : Methoxy group at the 2-position and bromine at the 5-position.

- Properties : The methoxy group improves solubility in polar solvents and may enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding .

(R)-2-(3-Bromo-4-methylphenyl)propanoic Acid

Comparative Data Table

Biological Activity

2-(3-Bromo-4-methylphenoxy)propanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(3-Bromo-4-methylphenoxy)propanoic acid is C₁₁H₁₃BrO₃. The compound features a bromine atom attached to a phenoxy group, which is linked to a propanoic acid moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

Biological Activities

1. Antimicrobial Properties

Research indicates that 2-(3-Bromo-4-methylphenoxy)propanoic acid exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This inhibition suggests that 2-(3-Bromo-4-methylphenoxy)propanoic acid could be beneficial in treating inflammatory diseases.

The biological activity of 2-(3-Bromo-4-methylphenoxy)propanoic acid can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Cytokine Modulation: By affecting cytokine release, it can alter immune responses, promoting a more balanced inflammatory reaction.

Case Studies and Experimental Data

-

Antimicrobial Activity Study:

- A study evaluated the antimicrobial efficacy of 2-(3-Bromo-4-methylphenoxy)propanoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

-

Anti-inflammatory Activity in PBMCs:

- In vitro experiments using PBMCs stimulated with lipopolysaccharides (LPS) demonstrated that treatment with the compound at concentrations of 25 µg/mL and 50 µg/mL significantly reduced TNF-α levels by approximately 44% and 60%, respectively. This suggests that the compound could effectively modulate inflammatory responses (Table 1).

| Concentration (µg/mL) | TNF-α Production (%) | IL-6 Production (%) |

|---|---|---|

| Control | 100 | 100 |

| 25 | 56 | 90 |

| 50 | 40 | 85 |

Applications

Given its biological activities, 2-(3-Bromo-4-methylphenoxy)propanoic acid has potential applications in:

- Pharmaceutical Development: As a candidate for new anti-inflammatory drugs or antimicrobials.

- Agricultural Chemistry: Its herbicidal properties may be useful in developing plant growth regulators or herbicides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-4-methylphenoxy)propanoic acid, and how can reaction yields be improved?

- Methodology : The synthesis typically involves bromination of a precursor (e.g., 4-methylphenoxypropanoic acid) using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like FeCl₃ . Yield optimization requires controlled temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric adjustments. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic techniques are critical for confirming the structure of 2-(3-Bromo-4-methylphenoxy)propanoic acid?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and the carboxylic acid proton (δ 10–12 ppm). Coupling patterns distinguish substituent positions .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and aromatic C-Br (550–650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragment peaks (e.g., loss of COOH or Br) .

Q. How can HPLC or LC-MS be standardized to assess the purity of this compound?

- Methodology : Use reversed-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. LC-MS (ESI+) monitors molecular ion [M+H]+ and detects impurities (e.g., de-brominated byproducts) . Calibration with certified reference standards ensures accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for brominated arylpropanoic acids?

- Methodology :

- Dose-Response Studies : Test across multiple concentrations (nM–μM) to identify non-linear effects .

- Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity for enzymes/receptors .

- Meta-Analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. saline) or assay type (in vitro vs. ex vivo) .

Q. How does the steric and electronic effects of the 3-bromo-4-methylphenoxy group influence SAR in related analogs?

- Methodology :

- Computational Modeling : Perform DFT calculations to map electron density and steric hindrance around the bromine and methyl groups .

- Analog Synthesis : Replace Br with Cl/F or modify methyl to ethyl/CF₃ to assess activity shifts in enzyme inhibition assays (e.g., COX-2 or kinases) .

- Crystallography : Determine binding modes via X-ray co-crystallization with target proteins .

Q. What are the degradation pathways of 2-(3-Bromo-4-methylphenoxy)propanoic acid under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), oxidative (H₂O₂), and thermal (40–80°C) conditions .

- Stability-Indicating Assays : Monitor degradation products (e.g., debromination or esterification) via UPLC-PDA-MS .

Q. How can conflicting NMR data for diastereomers or tautomers be resolved?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.